Primary Amine Handle Enables Direct Carboxyl Conjugation Without Deprotection Steps
Unlike Boc-protected VHL ligand-linker conjugates such as VH032-C4-NH-Boc, (S,R,S)-Ahpc-C1-NH2 presents a free primary amine terminus that eliminates the requirement for acidic Boc deprotection prior to conjugation . This reduces the total synthetic steps for PROTAC assembly by one and avoids potential acid-labile functional group incompatibilities on the target ligand .
| Evidence Dimension | Conjugation-ready functional group |
|---|---|
| Target Compound Data | Free primary amine (-NH₂) |
| Comparator Or Baseline | VH032-C4-NH-Boc: Boc-protected amine requiring deprotection |
| Quantified Difference | One fewer synthetic step (deprotection eliminated); step count reduction: 1 step per conjugate assembly |
| Conditions | Synthetic workflow for PROTAC assembly via amide bond formation |
Why This Matters
Procurement of the free amine conjugate streamlines PROTAC library synthesis by reducing handling steps and minimizing exposure to acidic conditions that could compromise acid-sensitive target ligands.
